HDAC Inhibitory Activity: Oxalyl-Bridged Benzil Core vs. Benzamide-Class HDAC Inhibitors
The oxalyl-bridged bis-acetamide scaffold of CAS 21501-14-4 demonstrates qualitatively distinct HDAC inhibitory activity compared to monobenzamide HDAC inhibitors such as MS-275 (entinostat). In a cellular HDAC inhibition assay using human NB4 acute promyelocytic leukemia cells, the compound induced histone H4 hyperacetylation as measured by Western blot after 24-hour incubation, confirming target engagement in a cellular context [1]. Unlike simple benzamides that rely on a single ortho-aminoanilide zinc-binding group, the symmetrical oxalyl-bis(4,1-phenylene)diacetamide scaffold presents two acetamide-bearing aromatic rings connected through an electron-deficient α-diketone bridge—a structural topology that potentially enables a distinct binding mode at HDAC isozymes not exploited by conventional mono-benzamide or hydroxamate inhibitors [2]. Quantitative IC₅₀ values for this compound against recombinant human HDAC isoforms remain to be reported in peer-reviewed literature, representing a key evidence gap for procurement decisions.
| Evidence Dimension | Cellular HDAC inhibition (histone H4 acetylation) |
|---|---|
| Target Compound Data | Qualitative positive: induced histone H4 acetylation in human NB4 cells at 24 h (Western blot); quantitative IC₅₀ not publicly available |
| Comparator Or Baseline | MS-275 (entinostat): HDAC1 IC₅₀ = 0.51 µM, HDAC3 IC₅₀ = 1.7 µM in biochemical assays; vorinostat (SAHA): HDAC1 IC₅₀ = 10 nM |
| Quantified Difference | Direct comparison precluded by absence of matched quantitative data for target compound |
| Conditions | Human NB4 acute promyelocytic leukemia cells; 24 h incubation; Western blot detection of acetyl-histone H4 |
Why This Matters
For researchers procuring HDAC chemical probes, the unique oxalyl-bridged scaffold offers a structurally differentiated starting point for developing non-hydroxamate, non-benzamide HDAC inhibitors with potentially distinct isozyme selectivity profiles.
- [1] BindingDB. Assay ChEMBL_729470 (CHEMBL1696267): Inhibition of HDAC activity in human NB4 cells assessed as acetylation of histone H4 after 24 hrs by Western blot analysis. Curated by ChEMBL. View Source
- [2] J-GLOBAL. 強力な分化および抗増殖活性をもつ新規ベンズアミド誘導体のヒストン脱アセチル化酵素阻害剤 (Novel benzamide derivatives as HDAC inhibitors with potent differentiation and anti-proliferative activity). Patent Information. View Source
